3-(Benzenesulfonyl)-1-methyl-5-(trifluoromethyl)pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzenesulfonyl)-1-methyl-5-(trifluoromethyl)pyridin-2-one is a chemical compound that features a trifluoromethyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of radical intermediates to introduce the trifluoromethyl group . This process can be carried out under various conditions, often involving the use of specific catalysts and reagents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of vapor-phase reactors, which include a catalyst fluidized-bed phase and an empty phase. In the fluidized-bed phase, fluorination proceeds immediately, allowing for efficient production of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzenesulfonyl)-1-methyl-5-(trifluoromethyl)pyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using appropriate reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions for each reaction depend on the desired outcome and the nature of the reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Benzenesulfonyl)-1-methyl-5-(trifluoromethyl)pyridin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological processes and as a tool for investigating the effects of trifluoromethyl groups on biological systems.
Industry: It is used in the production of agrochemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 3-(Benzenesulfonyl)-1-methyl-5-(trifluoromethyl)pyridin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s properties and its interactions with biological systems. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and benzenesulfonyl derivatives. Examples include:
- 3-(Trifluoromethyl)pyridine
- Benzenesulfonyl chloride
Uniqueness
3-(Benzenesulfonyl)-1-methyl-5-(trifluoromethyl)pyridin-2-one is unique due to the combination of the trifluoromethyl group and the benzenesulfonyl group attached to the pyridine ring. This combination imparts specific chemical properties that make the compound valuable for various applications .
Eigenschaften
Molekularformel |
C13H10F3NO3S |
---|---|
Molekulargewicht |
317.29 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)-1-methyl-5-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C13H10F3NO3S/c1-17-8-9(13(14,15)16)7-11(12(17)18)21(19,20)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
LNFDREJULJGQBG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=C(C1=O)S(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.